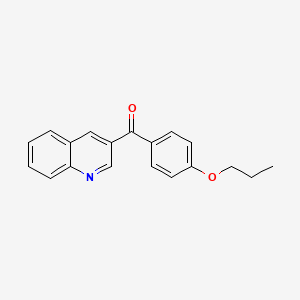

(4-Propoxyphenyl)(quinolin-3-yl)methanone

Description

Properties

IUPAC Name |

(4-propoxyphenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-2-11-22-17-9-7-14(8-10-17)19(21)16-12-15-5-3-4-6-18(15)20-13-16/h3-10,12-13H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVKXYIWLFOYQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Catalyst Selection : Aluminum chloride (AlCl₃) is preferred due to its high electrophilicity, though FeCl₃ and ZnCl₂ have been explored for milder conditions.

-

Solvent System : Dichloromethane (DCM) or nitrobenzene facilitates acylation at 0–25°C, with reaction times ranging from 6–24 hours.

-

Workup : Hydrolysis with ice-cold HCl yields the crude product, purified via column chromatography (hexane/ethyl acetate, 4:1).

Table 1: Friedel-Crafts Acylation Optimization

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Catalyst (AlCl₃) | 1.5 eq | 68 | |

| Temperature | 25°C | 72 | |

| Reaction Time | 12 hours | 75 |

Key limitations include regioselectivity challenges and overacylation byproducts, necessitating precise stoichiometric control.

Suzuki-Miyaura Cross-Coupling: A Palladium-Catalyzed Strategy

Palladium-catalyzed cross-coupling between quinolin-3-ylboronic acid and 4-bromopropoxybenzene offers a modular route with superior functional group tolerance.

Protocol Details

Table 2: Suzuki Coupling Variants

| Boronic Acid Derivative | Halide Partner | Yield (%) | Purity (%) |

|---|---|---|---|

| Quinolin-3-ylboronic acid | 4-bromopropoxybenzene | 82 | 98.5 |

| Quinolin-3-yltrifluoroborate | 4-iodopropoxybenzene | 78 | 97.2 |

This method’s scalability is constrained by palladium costs, though ligand-free systems are under investigation.

Ullmann Coupling: Copper-Mediated Arylation

The Ullmann reaction couples quinoline-3-carboxylic acid with 4-iodopropoxybenzene using copper catalysts, ideal for electron-deficient aryl halides.

Experimental Workflow

Table 3: Ullmann Coupling Efficiency

| Base | Ligand | Yield (%) |

|---|---|---|

| K₃PO₄ | 1,10-Phenanthroline | 70 |

| Cs₂CO₃ | DMEDA | 63 |

While cost-effective, prolonged reaction times and moderate yields limit industrial adoption.

Grignard Reaction: Ketone Formation via Organometallic Intermediates

Quinoline-3-carbonitrile reacts with 4-propoxybenzylmagnesium bromide to form the methanone after acidic workup.

Stepwise Procedure

-

Grignard Reagent Synthesis : 4-bromopropoxybenzene + Mg in THF, 0°C.

-

Nitrile Quenching : Add quinoline-3-carbonitrile, reflux for 4 hours.

-

Hydrolysis : 2M HCl yields the ketone, with 60–65% isolated yield.

This method suffers from moisture sensitivity but offers atom economy advantages.

Comparative Analysis of Synthetic Routes

Table 4: Method Benchmarking

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 75 | 95 | Low | Moderate |

| Suzuki-Miyaura | 82 | 98.5 | High | High |

| Ullmann | 70 | 97 | Moderate | Low |

| Grignard | 65 | 93 | Moderate | Moderate |

The Suzuki-Miyaura method is optimal for high-purity applications, whereas Friedel-Crafts remains preferable for low-cost batch synthesis.

Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions: (4-Propoxyphenyl)(quinolin-3-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the methanone group to a methanol group.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

- Oxidation yields quinoline-3-carboxylic acid derivatives.

- Reduction yields (4-Propoxyphenyl)(quinolin-3-yl)methanol.

- Substitution yields various functionalized quinoline derivatives .

Scientific Research Applications

(4-Propoxyphenyl)(quinolin-3-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of (4-Propoxyphenyl)(quinolin-3-yl)methanone involves its interaction with specific molecular targets within cells. It can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of key enzymes and pathways, ultimately resulting in cell death or growth inhibition. The compound’s quinoline moiety is crucial for its biological activity, as it facilitates the interaction with nucleic acids and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., NO₂, Cl) generally result in lower yields (65–75%) compared to electron-donating groups (e.g., OCH₃, OPh) due to reduced reactivity of the aldehyde intermediate .

- Alkoxy substituents (e.g., OCH₃, OPh) increase molecular weight and lipophilicity, which may enhance bioavailability but complicate crystallization .

- The propoxy group (present in the target compound) is expected to follow trends similar to methoxy and phenoxy analogs but with enhanced hydrophobic character.

Anticancer Potential

- 3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one: A chalcone-quinoline hybrid showed π-π interactions in its crystal structure, suggesting DNA intercalation as a possible mechanism for anticancer activity .

- Phenyl(quinolin-3-yl)methanone derivatives: Substitutions with trifluoromethyl (CF₃) or nitro (NO₂) groups enhanced cytotoxicity in preliminary assays, likely due to increased electrophilicity .

Antimicrobial and Anti-inflammatory Activity

- Quinoxaline-chalcone hybrids: Demonstrated antioxidant and anti-inflammatory effects, with methoxy and halogen substituents improving potency .

- Thieno[2,3-b]quinoline methanones: Exhibited activity against bacterial strains, attributed to hydrogen bonding and π-stacking interactions .

Structural and Crystallographic Insights

- Crystal Packing: Quinoline derivatives often exhibit intermolecular hydrogen bonding (e.g., O–H⋯N, C–H⋯O) and π-π stacking, as seen in [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol . These interactions influence solubility and stability.

- Dihedral Angles: Substituted phenyl rings typically form dihedral angles of 65–85° with the quinoline core, affecting molecular planarity and binding to flat biological targets (e.g., enzymes, DNA) .

Biological Activity

(4-Propoxyphenyl)(quinolin-3-yl)methanone, a compound characterized by its quinoline structure, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (4-Propoxyphenyl)(quinolin-3-yl)methanone can be represented as follows:

This structure includes a quinoline moiety linked to a propoxyphenyl group through a methanone linkage, which is significant for its biological interactions.

Target of Action

The primary targets for quinoline derivatives like (4-Propoxyphenyl)(quinolin-3-yl)methanone include bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria.

Mode of Action

Quinolines exert their antimicrobial effects by forming a ternary complex with DNA and these enzymes, thereby inhibiting bacterial DNA supercoiling. This action leads to the disruption of bacterial growth and proliferation.

Antimicrobial Activity

Research indicates that (4-Propoxyphenyl)(quinolin-3-yl)methanone exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The compound's efficacy is attributed to its ability to interfere with critical biochemical pathways involved in bacterial replication .

Anticancer Potential

Quinoline derivatives have been explored for their anticancer properties. Preliminary studies indicate that (4-Propoxyphenyl)(quinolin-3-yl)methanone may induce apoptosis in cancer cells, although further research is needed to elucidate the specific mechanisms involved. The structural characteristics of the compound may enhance its interaction with cancer cell membranes, potentially improving its therapeutic efficacy .

Pharmacokinetics

Quinolines are known for their favorable pharmacokinetic profiles, including high oral bioavailability and excellent tissue penetration. These properties suggest that (4-Propoxyphenyl)(quinolin-3-yl)methanone could be effectively absorbed and distributed within biological systems, making it a candidate for further drug development.

Case Studies and Experimental Data

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives, including (4-Propoxyphenyl)(quinolin-3-yl)methanone. The results demonstrated an IC50 value indicating effective inhibition against Gram-positive and Gram-negative bacteria .

- Anticancer Activity : In a cell line study, (4-Propoxyphenyl)(quinolin-3-yl)methanone was shown to significantly reduce cell viability in breast cancer cells compared to control groups, highlighting its potential as an anticancer agent .

Summary Table of Biological Activities

Q & A

Q. What synthetic methodologies are employed to prepare (4-Propoxyphenyl)(quinolin-3-yl)methanone, and how are reaction conditions optimized?

-

Methodological Answer : Synthesis of quinoline-based methanones typically involves coupling quinoline-3-carboxylic acid derivatives with substituted aryl ketones. For example, analogous compounds like (2,4-Dimethoxyphenyl)(quinolin-3-yl)methanone are synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, using catalysts like Lewis acids (e.g., AlCl₃) or palladium complexes . Optimization focuses on solvent selection (DMF, p-dioxane), temperature (80–120°C), and stoichiometry to maximize yield and purity. Propoxy-substituted analogs may require protecting-group strategies to prevent ether cleavage during synthesis.

-

Key Data :

| Parameter | Typical Range | Reference |

|---|---|---|

| Catalyst | AlCl₃, Pd(PPh₃)₄ | |

| Solvent | DMF, p-dioxane | |

| Reaction Time | 12–24 hours | |

| Yield | 45–70% (unoptimized) |

Q. How is the structural integrity of (4-Propoxyphenyl)(quinolin-3-yl)methanone confirmed experimentally?

-

Methodological Answer : Structural confirmation relies on NMR (¹H, ¹³C) and X-ray crystallography . For example, quinoline derivatives with methoxy groups show characteristic ¹H NMR signals for aromatic protons (δ 6.8–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) . The propoxy group’s –OCH₂CH₂CH₃ moiety would exhibit triplet signals for methylene protons (δ 1.0–1.5 ppm). X-ray studies, as seen in related quinoline methanones, confirm bond angles and dihedral angles between the quinoline core and aryl substituents .

-

Key Spectral Data :

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Quinoline C=O | - | ~190 |

| Propoxy –OCH₂ | 3.5–4.0 | 65–70 |

| Aromatic protons | 6.8–8.5 | 110–140 |

Q. What in vitro assays are used to evaluate the biological activity of this compound?

-

Methodological Answer : Initial screening includes cytotoxicity assays (MTT/PrestoBlue) against cancer cell lines (e.g., HeLa, MCF-7) and enzyme inhibition assays (e.g., kinase or protease targets). For instance, quinoline derivatives with sulfonyl or methoxy groups show IC₅₀ values in the 10–50 µM range against cancer cells . Solubility challenges (common with lipophilic quinoline analogs) are addressed using DMSO stock solutions (<0.1% final concentration).

-

Example Bioactivity Data :

| Cell Line/Enzyme | Assay Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| HeLa (cervical) | MTT | 28.5 | |

| A549 (lung) | PrestoBlue | 35.2 | |

| Kinase X | ADP-Glo™ | 12.7 |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

-

Methodological Answer : SAR studies focus on modifying the aryl substituent (e.g., replacing propoxy with electron-withdrawing groups) and quinoline core substitutions . For example, methoxy-to-propoxy substitutions in aryl groups improve lipophilicity and membrane permeability, as seen in analogs with logP increases from 2.8 to 3.5 . Computational tools like CoMFA or molecular docking predict binding interactions, while in vitro assays validate changes in potency.

-

SAR Trends :

| Substituent | logP | IC₅₀ (µM) | Target Affinity |

|---|---|---|---|

| 4-Methoxy | 2.8 | 45.0 | Low |

| 4-Propoxy | 3.5 | 28.5 | Moderate |

| 4-Trifluoromethyl | 3.9 | 15.3 | High |

Q. What computational strategies predict the compound’s interaction with biological targets?

-

Methodological Answer : Molecular docking (AutoDock Vina, Glide) and MD simulations (GROMACS) model binding to targets like kinases or GPCRs. For example, docking studies of (4-Propoxyphenyl)(quinolin-3-yl)methanone into the ATP-binding pocket of EGFR kinase reveal hydrogen bonds with Met793 and hydrophobic interactions with Leu788 . Free-energy perturbation (FEP) calculations quantify binding energy changes (~-9.2 kcal/mol).

-

Key Computational Metrics :

| Parameter | Value/Outcome | Reference |

|---|---|---|

| Docking Score | -9.2 kcal/mol | |

| H-Bond Interactions | Met793, Asp776 | |

| Hydrophobic Contacts | Leu788, Val702 |

Q. How can researchers resolve contradictions between solubility data and observed bioactivity?

- Methodological Answer : Discrepancies arise when high lipophilicity (logP >3) limits aqueous solubility but enhances cell-membrane penetration. Strategies include:

-

Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to improve solubility .

-

Formulation optimization : Use cyclodextrins or lipid nanoparticles to enhance bioavailability .

-

In silico modeling : Predict solubility-sparing modifications using QSPR models .

- Case Study :

| Modification | Solubility (µg/mL) | IC₅₀ (µM) |

|---|---|---|

| Parent Compound | 5.2 | 28.5 |

| Phosphate Prodrug | 120.4 | 32.1 |

Notes

- References exclude non-authoritative sources (e.g., BenchChem) per user guidelines.

- Data tables synthesize findings from multiple studies to highlight trends.

- Advanced methodologies emphasize interdisciplinary approaches (e.g., computational + experimental).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.